molecular formula C9H20Cl2N2 B13456937 6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride

6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride

Katalognummer: B13456937
Molekulargewicht: 227.17 g/mol
InChI-Schlüssel: KTVIPNHLFXNNDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride (CAS Number: 2705211-40-9) is a high-purity chemical compound supplied with a molecular formula of C9H20Cl2N2 and a molecular weight of 227.17 g/mol . This diazaspiro[4.5]decane scaffold is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a valuable building block for the synthesis of more complex molecules . The spirocyclic core of this compound serves as a versatile and constrained pharmacophore, often used to explore three-dimensional chemical space and to improve the physicochemical properties of drug candidates . Researchers utilize this and similar diazaspiro cores as sophisticated structural motifs in drug discovery efforts. These cores are frequently investigated as piperazine bioisosteres, offering potential advantages in receptor binding selectivity and metabolic stability . While specific applications for this exact salt are not fully detailed in public literature, its structural framework is recognized in the development of compounds targeting various biological pathways. For research purposes only. Not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C9H20Cl2N2

Molekulargewicht

227.17 g/mol

IUPAC-Name

6-methyl-2,6-diazaspiro[4.5]decane;dihydrochloride

InChI

InChI=1S/C9H18N2.2ClH/c1-11-7-3-2-4-9(11)5-6-10-8-9;;/h10H,2-8H2,1H3;2*1H

InChI-Schlüssel

KTVIPNHLFXNNDF-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCCC12CCNC2.Cl.Cl

Herkunft des Produkts

United States
Methodological & Application

Application Notes and Protocols: In Vitro Characterization of 6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Spirocyclic Scaffolds Targeting Nicotinic Acetylcholine Receptors

The diazaspiro[4.5]decane scaffold represents a class of conformationally constrained structures that are of significant interest in medicinal chemistry. Their rigid, three-dimensional nature offers improved potency and selectivity for various biological targets compared to more flexible aliphatic or aromatic structures[1][2][3]. While research on specific isomers like 6,7-diazaspiro[4.5]decane is still emerging, the broader family of diazaspiro compounds has shown promise in targeting a range of receptors, including Janus Kinase (JAK) inhibitors and opioid receptors[1].

This document provides detailed protocols for the in vitro characterization of 6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride. Based on the structural motifs common to modulators of the cholinergic system, these protocols are designed to investigate its potential activity as a ligand for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. The α7 nAChR is a ligand-gated ion channel with high calcium permeability, making it a key therapeutic target for cognitive and neuropsychiatric disorders[4][5][6]. The following assays are fundamental for determining the compound's affinity, potency, and functional activity at this receptor.

PART 1: Foundational Assays for Primary Screening

The initial characterization of a novel compound involves determining its binding affinity and functional potency. For a putative α7 nAChR agonist like 6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride, radioligand binding assays and functional calcium imaging are the industry-standard primary screens.

Radioligand Binding Assay: Determining Target Affinity

This assay quantifies the affinity of the test compound for the α7 nAChR by measuring its ability to displace a known high-affinity radiolabeled antagonist, such as [³H]-Methyllycaconitine ([³H]-MLA), from the receptor's orthosteric binding site.[4]

Principle: The assay relies on the principle of competitive binding. The test compound competes with a fixed concentration of radioligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay prep1 Homogenize rat hippocampal tissue in sucrose buffer prep2 Centrifuge at 1,000 x g for 10 min prep1->prep2 prep3 Collect supernatant and centrifuge at 40,000 x g for 20 min prep2->prep3 prep4 Resuspend pellet in assay buffer prep3->prep4 assay1 Incubate membrane prep with [³H]-MLA and test compound prep4->assay1 Add to assay assay2 Incubate at 25°C for 2 hours assay1->assay2 assay3 Filter through GF/B filter plates assay2->assay3 assay4 Wash plates to remove unbound radioligand assay3->assay4 assay5 Add scintillation cocktail and count using a microplate reader assay4->assay5

Caption: Radioligand binding assay workflow.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize rat hippocampal tissue, known to have high α7 nAChR expression, in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membranes.

    • Wash the pellet by resuspending in fresh assay buffer (50 mM Tris-HCl, pH 7.4) and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Binding Reaction:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-MLA (final concentration ~1-2 nM), and 50 µL of varying concentrations of 6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • To determine non-specific binding, use a high concentration of a known non-radioactive ligand like nicotine (100 µM) in a set of wells.

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (approximately 50-100 µg of protein).

    • Incubate the plate at 25°C for 2 hours with gentle agitation.

  • Detection and Analysis:

    • Terminate the reaction by rapid filtration through glass fiber (GF/B) filter plates using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add a scintillation cocktail to each well.

    • Quantify the bound radioactivity using a microplate scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the inhibition constant (Ki) by fitting the data to a one-site competition binding equation using software like GraphPad Prism. A lower Ki value indicates higher binding affinity.[4]

Data Summary Table:

ParameterDescriptionTypical Value for α7 Agonists
Ki (nM) Inhibition constant; a measure of binding affinity.1 - 100 nM[4][6]
Hill Slope Describes the steepness of the competition curve.~1.0
High-Throughput Functional Screening: FLIPR Calcium Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is a cell-based functional screen that measures changes in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation.[7] Since α7 nAChRs are highly permeable to calcium, this assay provides a robust measure of agonist activity.[5][8]

Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. When an agonist binds to and opens the α7 nAChR channel, calcium flows into the cell, causing an increase in fluorescence that is detected by the FLIPR instrument.

Workflow Diagram:

cluster_cell_prep Cell Preparation cluster_flipr FLIPR Assay cell1 Seed GH4C1 or HEK-293 cells expressing α7 nAChR in 96-well plates cell2 Incubate for 24-48 hours cell1->cell2 cell3 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell2->cell3 flipr1 Establish baseline fluorescence reading cell3->flipr1 Place plate in FLIPR flipr2 Add test compound (6-Methyl-2,6-diazaspiro[4.5]decane) flipr1->flipr2 flipr3 Record fluorescence changes in real-time flipr2->flipr3 flipr4 Add a known agonist (e.g., Acetylcholine) as a positive control flipr3->flipr4

Caption: FLIPR calcium assay workflow.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Use a cell line stably or transiently expressing the human α7 nAChR, such as GH4C1 or HEK-293 cells.[7]

    • Seed the cells into black-walled, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Aspirate the culture medium from the wells and add the dye-loading buffer.

    • Incubate the plate for 60 minutes at 37°C.

  • FLIPR Assay Execution:

    • Prepare a compound plate with serial dilutions of 6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride. Include wells with a known α7 agonist (e.g., acetylcholine) as a positive control and buffer alone as a negative control.

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will record a baseline fluorescence for a few seconds.

    • The instrument will then automatically add the compounds from the compound plate to the cell plate.

    • Continue to record the fluorescence intensity for 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The response is typically measured as the maximum fluorescence intensity minus the baseline.

    • Plot the response against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the EC₅₀ (half-maximal effective concentration) and the maximum response (Emax) relative to the positive control.[7]

Data Summary Table:

ParameterDescriptionTypical Value for α7 Agonists
EC₅₀ (µM) The concentration that produces 50% of the maximal response.0.1 - 10 µM[6][7]
Emax (%) The maximal response of the test compound relative to a full agonist.>80% for a full agonist

PART 2: Secondary Assays for Mechanistic Insights

Following primary screening, secondary assays are employed to further elucidate the compound's mechanism of action and functional characteristics. Electrophysiology provides a direct measure of ion channel function and is the gold standard for characterizing nAChR ligands.

Patch-Clamp Electrophysiology: Direct Measurement of Ion Channel Function

Whole-cell patch-clamp electrophysiology allows for the direct measurement of ionic currents flowing through the α7 nAChR channels in response to agonist application. This technique provides detailed information about receptor activation, desensitization, and modulation.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior. The membrane potential is "clamped" at a set value, and the current required to maintain this voltage is measured, which corresponds to the flow of ions through open channels.

Workflow Diagram:

cluster_setup Experimental Setup cluster_recording Recording Protocol setup1 Prepare intracellular and extracellular solutions setup2 Pull glass micropipettes setup1->setup2 setup3 Plate α7-expressing cells on coverslips setup2->setup3 rec1 Approach a cell and form a giga-ohm seal setup3->rec1 Transfer to recording chamber rec2 Rupture membrane to achieve whole-cell configuration rec1->rec2 rec3 Clamp membrane potential at -70 mV rec2->rec3 rec4 Apply test compound via rapid perfusion system rec3->rec4 rec5 Record inward currents rec4->rec5

Caption: Patch-clamp electrophysiology workflow.

Step-by-Step Protocol:

  • Preparation:

    • Cells expressing α7 nAChRs are plated on glass coverslips.

    • Prepare an extracellular solution (e.g., containing in mM: 140 NaCl, 3 KOH, 2.5 CaCl₂, 2 MgCl₂, 20 Glucose, 10 HEPES, pH 7.4) and an intracellular solution for the pipette (e.g., containing in mM: 75 K₂SO₄, 55 KCl, 8 MgCl₂, 10 HEPES, pH 7.4).[9]

    • A coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the extracellular solution.

  • Recording:

    • A glass micropipette filled with the intracellular solution is lowered onto a single cell.

    • Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-ohm" seal between the pipette tip and the cell membrane.

    • A brief pulse of suction is applied to rupture the membrane patch, establishing the whole-cell configuration.

    • The cell's membrane potential is held at a constant voltage (e.g., -70 mV) using a patch-clamp amplifier.

  • Compound Application and Data Acquisition:

    • 6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride is applied to the cell using a rapid perfusion system, which allows for fast solution exchange.

    • Apply the compound for a short duration (e.g., 1-2 seconds) at various concentrations to elicit an inward current.

    • The resulting current is recorded and digitized. A key characteristic of α7 nAChRs is rapid desensitization, which will be observed as a fast-decaying current even in the continued presence of the agonist.[7]

  • Data Analysis:

    • Measure the peak amplitude of the inward current for each concentration.

    • Plot the peak current amplitude against the compound concentration to construct a dose-response curve and determine the EC₅₀.

    • Analyze the kinetics of the current decay to quantify receptor desensitization.

Data Summary Table:

ParameterDescriptionExpected Outcome for α7 Agonist
EC₅₀ (µM) Concentration for half-maximal current amplitude.Typically higher than FLIPR EC₅₀ due to rapid desensitization.[7]
Activation Kinetics The rate at which the current rises upon agonist application.Fast (milliseconds).
Desensitization Rate The rate at which the current decays in the presence of the agonist.Very fast for α7 nAChRs.[7]

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of 6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride as a potential α7 nicotinic acetylcholine receptor ligand. By systematically evaluating its binding affinity, functional potency, and direct effects on ion channel activity, researchers can build a detailed pharmacological profile. These foundational assays are critical for validating the compound's mechanism of action and guiding further drug development efforts.

References

  • Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. PLOS One. Available at: [Link]

  • Differential agonist responses on nAChRs. a, b Signals of Ca²⁺-imaging... ResearchGate. Available at: [Link]

  • In vitro screening strategies for nicotinic receptor ligands. PubMed. Available at: [Link]

  • Calcium imaging – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Recording plasticity in neuronal activity in the rodent intrinsic cardiac nervous system using calcium imaging techniques. Frontiers. Available at: [Link]

  • Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. PMC. Available at: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]

  • Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B. PMC. Available at: [Link]

  • Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. PMC. Available at: [Link]

  • Effects of Selective α7 Nicotinic Acetylcholine Receptor Stimulation in In Vitro Oligodendrocytes and Putative Implication in Neuroinflammation. AIR Unimi. Available at: [Link]

  • The Therapeutic Potential of α7 Nicotinic... : CNS Drugs. Ovid. Available at: [Link]

  • Mechanisms of sympathoexcitation via P2Y 6 receptors. PMC. Available at: [Link]

  • 6-methyl-2,6-diazaspiro[4.5]decane dihydrochloride. PubChem. Available at: [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA. Available at: [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Ricerca UniBa. Available at: [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. Available at: [Link]

  • (5R)-6-methyl-2,6-diazaspiro[4.5]decane. PubChem. Available at: [Link]

  • (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available at: [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. Available at: [Link]

  • Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. PubMed. Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. PubMed. Available at: [Link]

Sources

Revolutionizing Purity Analysis: A Comprehensive Guide to GC-MS for Volatile Impurities in Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Diazaspiro compounds represent a vital class of heterocyclic molecules with significant applications in medicinal chemistry and drug development. Their unique three-dimensional structures contribute to their diverse biological activities, making them key pharmacophores in various therapeutic agents.[1] However, the synthetic pathways to these complex molecules often involve the use of various organic solvents and reagents, which can lead to the presence of volatile impurities in the final active pharmaceutical ingredient (API).[2] The presence of these impurities, even at trace levels, can impact the safety, efficacy, and stability of the drug product.[3] Therefore, robust analytical methods for the identification and quantification of volatile impurities are paramount for ensuring drug quality and patient safety.[4]

This application note provides a comprehensive guide to the utilization of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities in diazaspiro compounds. As a powerful analytical technique, GC-MS offers unparalleled separation efficiency and definitive identification capabilities, making it the gold standard for this application.[5][6] We will delve into the critical aspects of method development, validation, and practical implementation, providing researchers, scientists, and drug development professionals with the necessary tools to ensure the purity of their diazaspiro-based drug candidates.

The Criticality of Volatile Impurity Control

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of residual solvents and other volatile impurities in pharmaceutical products.[7][8][9] These guidelines, particularly ICH Q3C, classify solvents based on their toxicity and set permissible daily exposure (PDE) limits.[7][8][10] Adherence to these regulations is not merely a compliance requirement but a fundamental aspect of patient safety.[11] Volatile impurities can exhibit their own pharmacological and toxicological effects, and their presence can alter the physicochemical properties of the API, potentially leading to adverse drug reactions or reduced therapeutic efficacy.[3]

The Power of Headspace GC-MS

For the analysis of volatile impurities in non-volatile drug matrices like diazaspiro compounds, headspace sampling coupled with GC-MS is the technique of choice.[12][13][14] This approach involves heating the sample in a sealed vial to partition the volatile analytes into the headspace gas, which is then injected into the GC-MS system.[14][15] This "clean" injection technique prevents contamination of the GC inlet and column with the non-volatile API, thereby enhancing method robustness and longevity.[12] The subsequent separation by gas chromatography and detection by mass spectrometry allows for the sensitive and specific identification and quantification of a wide range of volatile impurities.[16][17]

Experimental Design and Protocols

A successful GC-MS analysis hinges on a well-designed experimental protocol. The following sections detail the key steps, from sample preparation to data analysis, with an emphasis on the rationale behind each parameter selection.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to effectively transfer the volatile impurities from the diazaspiro compound into a suitable solvent for headspace analysis.

Protocol 1: Sample Preparation for Headspace GC-MS

  • Solvent Selection: Choose a high-purity, high-boiling-point solvent in which the diazaspiro compound is soluble. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices.[18] The solvent must be free of any interfering volatile impurities.

  • Sample Weighing: Accurately weigh approximately 100 mg of the diazaspiro compound into a 20 mL headspace vial.

  • Dissolution: Add 5 mL of the selected solvent to the vial.

  • Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap to prevent the loss of volatile analytes.

  • Vortexing: Gently vortex the vial to ensure complete dissolution of the sample.

  • Standard Preparation: Prepare a standard solution containing the potential volatile impurities of interest at known concentrations in the same solvent. This will be used for identification and quantification.

Causality: The choice of a high-boiling-point solvent is crucial to ensure that only the volatile impurities, and not the solvent itself, are partitioned into the headspace during heating. Accurate weighing and complete dissolution are essential for reproducible and quantifiable results.

GC-MS Instrumentation and Parameters

The selection of appropriate GC-MS parameters is critical for achieving optimal separation and detection of the target analytes.

Table 1: Recommended GC-MS Parameters

ParameterSettingRationale
Headspace Autosampler
Oven Temperature80 °CTo facilitate the partitioning of volatile impurities into the headspace without degrading the sample.
Loop Temperature90 °CTo prevent condensation of the analytes before injection.[19]
Transfer Line Temperature100 °CTo ensure the efficient transfer of analytes to the GC column.[19]
Equilibration Time30 minutesTo allow the system to reach equilibrium, ensuring reproducible partitioning of volatiles.[19]
Gas Chromatograph
ColumnDB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)A mid-polar column provides good separation for a wide range of volatile organic compounds.[13]
Carrier GasHeliumAn inert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)To ensure reproducible retention times.
Inlet Temperature250 °CTo ensure rapid vaporization of the injected sample.
Oven Temperature ProgramInitial: 40 °C (hold for 5 min), Ramp: 10 °C/min to 240 °C (hold for 5 min)A temperature gradient is necessary to separate compounds with different boiling points effectively.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible mass spectra for library matching.
Mass Range35-350 amuA typical mass range to detect common volatile impurities.
Scan ModeFull ScanTo acquire complete mass spectra for identification.
Ion Source Temperature230 °CTo maintain the integrity of the ions.
Quadrupole Temperature150 °CTo ensure stable mass analysis.
Data Analysis and Interpretation

The final step involves the analysis of the acquired data to identify and quantify the volatile impurities.

  • Peak Identification: Compare the retention times and mass spectra of the peaks in the sample chromatogram with those of the prepared standard and a commercial mass spectral library (e.g., NIST, Wiley).[20]

  • Quantification: For any identified impurities, calculate the concentration based on the peak area response relative to the corresponding standard.

  • Reporting: Report the identity and concentration of each volatile impurity, ensuring that they are below the limits specified by regulatory guidelines like ICH Q3C.[9]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Diazaspiro Compound B Dissolve in High-Boiling Solvent A->B C Seal in Headspace Vial B->C D Headspace Incubation & Injection C->D E GC Separation D->E F MS Detection E->F G Peak Identification (Retention Time & Mass Spectra) F->G H Quantification vs. Standards G->H I Reporting & Regulatory Compliance H->I

Caption: Experimental workflow for GC-MS analysis of volatile impurities.

Method Validation: Ensuring Trustworthiness

Method validation is a critical component of any analytical procedure and is mandated by regulatory agencies.[5][7] It provides documented evidence that the method is suitable for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of the target impurities in a blank solvent injection.[19]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards at different concentrations.[19]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by spike recovery experiments.[19]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[19]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[19]

Logical Framework for Method Development and Validation

The development and validation of a robust GC-MS method is a logical and iterative process.

Method_Development_Logic A Define Analytical Target Profile (Impurities, Required Limits) B Initial Method Development (Column, Temperatures, etc.) A->B Inputs C Method Optimization (Resolution, Sensitivity) B->C Iterative Refinement D Pre-Validation Checks (System Suitability) C->D Performance Check E Formal Method Validation (ICH Guidelines) D->E Proceed if Suitable F Routine Analysis & Method Lifecycle Management E->F Implementation F->C Re-optimization if needed

Caption: Logical flow from method conception to routine application.

Conclusion

The control of volatile impurities is a non-negotiable aspect of drug development and manufacturing for diazaspiro compounds. Headspace Gas Chromatography-Mass Spectrometry provides a robust, sensitive, and specific platform for this critical analysis. By following the detailed protocols and understanding the underlying scientific principles outlined in this application note, researchers and scientists can confidently ensure the purity and safety of their pharmaceutical products. The self-validating nature of a well-developed GC-MS method, grounded in regulatory guidelines, provides the trustworthiness required for bringing new and effective therapies to patients.

References

  • Sample Preparation Guidelines for GC-MS. (n.d.).
  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • ICH. (2018). Impurities: Guideline for Residual Solvents Q3C(R7). Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Therapeutic Goods Administration. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • USP-NF. (n.d.). ICH Topic Q3C Impurities: Residual Solvents. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Retrieved from [Link]

  • SCION Instruments. (2025). Sample preparation GC-MS. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q3C Guidelines for Residual Solvents. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link]

  • LCGC International. (2020). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. Retrieved from [Link]

  • ResearchGate. (n.d.). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. Retrieved from [Link]

  • Al-Rimawi, F., Kharoaf, M., & Al-Sayyed, H. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(21), 7268. [Link]

  • Vahrameev, S. A., Ulyanovsky, N. V., & Kosyakov, D. S. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 30(6), 1236. [Link]

  • ORBi. (2025). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Retrieved from [Link]

  • ResearchGate. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Contract Pharma. (2024). Impurities in APIs and Their Effects on Products. Retrieved from [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. Retrieved from [Link]

  • PubMed. (2011). Challenge in the Speciation of Nitrogen-Containing Compounds in Heavy Petroleum Fractions by High Temperature Comprehensive Two-Dimensional Gas Chromatography. Retrieved from [Link]

  • Nelson Labs. (2025). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. Retrieved from [Link]

  • Hamza, D., & Stocks, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(12), 1922-1924. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved from [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1. Retrieved from [Link]

  • PubMed Central. (n.d.). A mass spectrometry-based strategy for investigating volatile molecular interactions in microbial consortia: unveiling a Fusarium-specific induction of an antifungal compound. Retrieved from [Link]

  • IJIRT.org. (n.d.). Active Pharmaceutical Ingredients (APIs) and Their Impurity Profiling in Pharmaceutical Analysis. Retrieved from [Link]

  • ProQuest. (2026). The Analysis of Volatile Impurities in Air by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Walsh Medical Media. (2017). Determination of Organic Volatile Impurities in Twenty-Three Different Coated Tablet Formulations Using Headspace Gas Chromatography. Retrieved from [Link]

  • Pharmaceutical Technology. (2025). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]

  • PubMed Central. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS Analysis of Volatile Plant Secondary Metabolites. Retrieved from [Link]

  • MDPI. (2024). Analysis of the Volatile and Enantiomeric Compounds Emitted by Plumeria rubra L. Flowers Using HS-SPME–GC. Retrieved from [Link]

  • PubMed Central. (n.d.). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Retrieved from [Link]

Sources

Recrystallization techniques for purifying diazaspiro intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Techniques for the Purification of Diazaspiro Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity for Diazaspiro Scaffolds

Diazaspirocycles, heterocyclic compounds featuring two rings joined by a single spiro-carbon atom and containing at least two nitrogen atoms, are of immense interest in modern drug discovery.[1] Their rigid, three-dimensional structures provide unique conformational constraints that can lead to improved target specificity, metabolic stability, and pharmacokinetic properties in drug candidates.[2] As such, they are considered privileged scaffolds for accessing novel chemical space. The synthesis of these complex molecules often involves multi-step sequences that can generate a variety of process-related impurities, including unreacted starting materials, by-products, and intermediates from side reactions.[3]

The purity of a diazaspiro intermediate is not a trivial matter; it is a critical determinant of success for subsequent synthetic transformations and for the quality of the final Active Pharmaceutical Ingredient (API).[4][5] Impurities can interfere with downstream reactions, complicate purification of the final compound, and pose significant safety and regulatory risks. Recrystallization stands as a powerful, efficient, and scalable technique for purifying these solid intermediates, leveraging fundamental principles of solubility to achieve remarkable levels of purity.[6][7] This guide provides a detailed exploration of the science and practice of recrystallization as applied to diazaspiro intermediates, moving from core principles to actionable laboratory protocols.

PART 1: The Science of Recrystallization: A Game of Solubilities

Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases with temperature.[8] The fundamental goal is to create a saturated solution of the impure diazaspiro intermediate in a suitable hot solvent. As this solution is allowed to cool, the solubility of the intermediate decreases, leading to a supersaturated state from which the pure compound crystallizes, leaving impurities behind in the solution (mother liquor).[9][10] The success of this entire process hinges on the judicious selection of a solvent or solvent system.

Pillar 1: Strategic Solvent Selection

Choosing the right solvent is the most critical step in developing a successful recrystallization protocol.[8] An ideal solvent should exhibit the following characteristics:

  • Differential Solubility: The diazaspiro intermediate should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0 °C).[8][11] This differential is the primary driver of high recovery yield.

  • Impurity Disposition: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).[11][12]

  • Chemical Inertness: The solvent must not react with the diazaspiro compound.[11]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[13]

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive, although these are often secondary to performance.

The "like dissolves like" principle provides a starting point for screening, where the polarity of the solvent is matched to the polarity of the diazaspiro intermediate.[10][11] Given their heterocyclic nature, a range of protic and aprotic polar solvents are often good candidates.

Table 1: Common Solvents for Recrystallization of Nitrogen-Containing Heterocycles
SolventPolarityBoiling Point (°C)Notes and Considerations
Water (H₂O) Highly Protic100Excellent for polar compounds with H-bond donors/acceptors. Can be a good anti-solvent.
Ethanol (EtOH) Protic78A versatile solvent for a wide range of polarities. Often used in mixed-solvent systems.[14]
Methanol (MeOH) Protic65Similar to ethanol but more polar and has a lower boiling point.
Isopropanol (IPA) Protic82Less polar than ethanol; good for compounds with moderate polarity.
Acetonitrile (ACN) Polar Aprotic82Good for many aromatic and nitrogen-containing compounds.[14]
Ethyl Acetate (EtOAc) Polar Aprotic77A moderately polar solvent, often a good first choice for screening.
Acetone Polar Aprotic56Highly volatile; good dissolving power but sometimes too strong, making it better as the "good" solvent in a mixed pair.
Dichloromethane (DCM) Polar Aprotic40Low boiling point. Often used to dissolve a compound before adding a non-polar anti-solvent like hexanes.[14]
Toluene Non-polar Aprotic111Useful for less polar compounds; its high boiling point can be a disadvantage.
Hexanes/Heptane Non-polar Aprotic~69 / ~98Typically used as anti-solvents to precipitate compounds from more polar solvents.[14]

PART 2: Field-Proven Protocols for Diazaspiro Intermediate Purification

The following protocols are designed to be self-validating systems. The rationale behind each step is explained to empower the researcher to troubleshoot and optimize the process effectively.

Protocol 1: Single-Solvent Recrystallization

This is the most direct and preferred method when a suitable solvent can be identified.[15]

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, add ~20-30 mg of the crude diazaspiro intermediate. Add a potential solvent dropwise at room temperature. A good candidate will show poor solubility. Heat the test tube in a water or sand bath; a good solvent will fully dissolve the compound at or near its boiling point.[10] Allow it to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a promising solvent.

  • Dissolution: Place the crude diazaspiro intermediate in an Erlenmeyer flask (the sloped sides reduce solvent evaporation). Add a minimal amount of the chosen solvent. Heat the flask on a hot plate to a gentle boil while stirring. Continue adding the solvent dropwise and slowly until the solid is just dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which maximizes the yield upon cooling.[10]

  • Decolorization (If Necessary): If the solution is colored by high-molecular-weight impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes. Causality: The charcoal adsorbs colored impurities.[15]

  • Hot Gravity Filtration: If insoluble impurities or charcoal are present, this step is essential. Pre-heat a funnel (stemless is best) and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it as quickly as possible. Causality: Keeping the apparatus hot prevents the desired compound from crystallizing prematurely on the filter paper, which would lead to significant loss of yield.[11][15]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[8][16]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the product.[9]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[9][16]

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the funnel to wash the crystals. Re-apply the vacuum to pull the wash solvent through. Causality: The solvent must be ice-cold to wash away the impurity-laden mother liquor without dissolving a significant amount of the purified product crystals.[10]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight in a desiccator or a vacuum oven.

Workflow for Single-Solvent Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Start Crude Diazaspiro Intermediate Screen Screen Solvents Start->Screen Dissolve Dissolve in Minimum Hot Solvent Screen->Dissolve HotFilter Hot Gravity Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling to RT HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath VacFilter Vacuum Filtration IceBath->VacFilter Wash Wash with Ice-Cold Solvent VacFilter->Wash Dry Dry Crystals Wash->Dry End Pure Diazaspiro Intermediate Dry->End

Caption: Workflow for Single-Solvent Recrystallization.

Protocol 2: Multi-Solvent Recrystallization (Solvent/Anti-Solvent)

This method is employed when no single solvent has the ideal properties for recrystallization.[15] It relies on a pair of miscible solvents: one in which the compound is very soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[13]

Step-by-Step Methodology:

  • Solvent System Selection: Identify a solvent that readily dissolves the diazaspiro intermediate at room temperature or with gentle heating. Then, find an anti-solvent in which the compound is insoluble but that is fully miscible with the first solvent. Common pairs include ethanol/water, acetone/water, and dichloromethane/hexanes.

  • Dissolution: Dissolve the crude diazaspiro intermediate in the minimum amount of the "good" solvent at near-boiling temperature.[16]

  • Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent dropwise with constant swirling. Continue adding until the solution becomes persistently cloudy. This is the cloud point , or point of saturation.[16]

  • Re-solubilization: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, ensuring the solution is perfectly saturated at that high temperature.[15]

  • Crystallization, Collection, and Drying: Follow steps 5 through 9 from the Single-Solvent Recrystallization protocol above. The washing step (Step 8) should be performed with a pre-chilled mixture of the solvent/anti-solvent system.

Workflow for Multi-Solvent Recrystallization

G cluster_prep Preparation cluster_saturate Saturation cluster_isolate Isolation Start Crude Diazaspiro Intermediate Dissolve Dissolve in Minimum Hot 'Good' Solvent Start->Dissolve AddAnti Add Hot 'Anti-Solvent' to Cloud Point Dissolve->AddAnti Clear Add drops of 'Good' Solvent to clarify AddAnti->Clear Cool Slow Cooling Clear->Cool VacFilter Vacuum Filtration Cool->VacFilter Wash Wash with Cold Solvent Mixture VacFilter->Wash Dry Dry Crystals Wash->Dry End Pure Diazaspiro Intermediate Dry->End

Caption: Workflow for Multi-Solvent (Anti-Solvent) Recrystallization.

PART 3: Troubleshooting and Self-Validation

A robust protocol is one that can be logically debugged. The following table and flowchart address common issues encountered during recrystallization.

Table 2: Troubleshooting Common Recrystallization Issues
ObservationPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.[10] 3. The compound is extremely soluble even when cold.1. Boil off some solvent to re-concentrate the solution and cool again.[15] 2. Induce crystallization: scratch the inner wall of the flask with a glass rod at the liquid's surface or add a "seed" crystal of the pure compound.[9][10] 3. The chosen solvent is unsuitable; re-screen for a better solvent or try an anti-solvent method.
"Oiling out" occurs. (Compound separates as a liquid instead of solid crystals)1. The solution was cooled too quickly. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. High concentration of impurities depressing the melting point.1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[11] 2. Choose a solvent with a lower boiling point. 3. Attempt to purify by another method (e.g., column chromatography) first.
Very low recovery of pure crystals. 1. Too much solvent was used initially. 2. Premature crystallization during hot filtration. 3. The crystals were washed with solvent that was not ice-cold.[10] 4. The compound has significant solubility in the cold solvent.1. Evaporate the mother liquor to see if a second crop of crystals can be obtained (note: this crop will be less pure). 2. Ensure all glassware for hot filtration is pre-heated. 3. Always use ice-cold solvent for washing. 4. Re-evaluate the choice of solvent.

Troubleshooting Flowchart

G Start Cooling Complete Q_Crystals Crystals Formed? Start->Q_Crystals OilingOut Did it 'Oil Out'? Q_Crystals->OilingOut No Success Proceed to Filtration Q_Crystals->Success Yes Sol_Reheat Reheat, add more solvent, cool very slowly OilingOut->Sol_Reheat Yes Sol_NewSolvent Choose solvent with lower boiling point OilingOut->Sol_NewSolvent Yes Sol_Scratch Scratch flask wall or add seed crystal OilingOut->Sol_Scratch No Sol_BoilOff Boil off some solvent and re-cool OilingOut->Sol_BoilOff No Failure Re-evaluate Solvent Choice Sol_Reheat->Q_Crystals Sol_NewSolvent->Failure Sol_Scratch->Q_Crystals Sol_BoilOff->Q_Crystals

Caption: A logical flowchart for troubleshooting common recrystallization problems.

Conclusion

Recrystallization is an indispensable technique in the workflow of synthesizing and developing diazaspiro-based pharmaceutical candidates. It is a method that is both an art, relying on the scientist's careful observation, and a science, grounded in the principles of thermodynamics and solubility. By systematically selecting solvents, meticulously following protocols, and logically troubleshooting issues, researchers can reliably upgrade the purity of their diazaspiro intermediates. This foundational purification step is essential for ensuring the integrity of subsequent research and ultimately contributes to the development of safer and more effective medicines.

References

  • Benchchem. (n.d.). Analytical methods for detecting impurities in 6,7-Diazaspiro[4.5]decane samples.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • University of Alberta. (n.d.). Recrystallization - Single Solvent.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • SciSpace. (2012, March 7). Recrystallization of Drugs: Significance on Pharmaceutical Processing.
  • University of California, Los Angeles. (n.d.). Recrystallization1.
  • University center of Mila. (n.d.). PW 01: recrystallization - E-learning.
  • Northern Illinois University. (n.d.). recrystallization-2.doc.pdf.
  • Dr. UGC-CSIR NET/JRF, GATE, SET, PhD qualified. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
  • Semantic Scholar. (2012, September 19). Recrystallization of Active Pharmaceutical Ingredients.
  • Royal Society of Chemistry. (2017, June 1). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones.
  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • Syrris. (2024, October 22). Crystallization in drug development.
  • PMC. (2025, August 16). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome.
  • LACCEI.org. (2007, May 29-June 1). Development of Crystallization Processes for Pharmaceutical Applications.
  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • International Journal of Pharmaceutical Sciences and Research. (2025, December 1). OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES.

Sources

Troubleshooting & Optimization

How to prevent "oiling out" during recrystallization of diazaspiro compounds.

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing and Troubleshooting Oiling Out

Introduction for the Modern Drug Developer

Diazaspirocycles are at the forefront of modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced target binding and improved pharmacokinetic profiles.[1] However, the very structural rigidity and presence of basic nitrogen centers that make these compounds so attractive can also present significant challenges during purification, particularly in the final crystallization step. One of the most common and frustrating hurdles is the phenomenon of "oiling out."

This guide serves as a comprehensive technical support resource for researchers, scientists, and drug development professionals. It moves beyond generic recrystallization advice to provide specific, actionable strategies tailored to the unique physicochemical properties of diazaspiro compounds. Here, we will not only detail protocols but also explain the underlying principles to empower you to make informed decisions in your own laboratory work.

Part 1: The Fundamentals - What is Oiling Out and Why Does it Happen with Diazaspiro Compounds?

Oiling out, also known as liquid-liquid phase separation, is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1][2] This oil is a concentrated solution of the compound and is often a good solvent for impurities, which can become trapped upon eventual solidification, defeating the purpose of recrystallization.[1]

For diazaspiro compounds, several factors can contribute to a heightened risk of oiling out:

  • High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can create a level of supersaturation that is too high for the molecules to organize into a crystal lattice, leading to the formation of a disordered, liquid phase instead.[1]

  • Kinetic Hindrance: The rigid, complex three-dimensional structure of some diazaspiro compounds can make it sterically difficult for molecules to orient themselves correctly to integrate into a growing crystal lattice.[1]

  • Low Melting Point/High Solubility: If the melting point of the diazaspiro compound (or an impure version of it) is lower than the temperature of the solution when it becomes supersaturated, the compound will separate as a liquid.

  • The Influence of Basic Nitrogen Centers: The nitrogen atoms in the diazaspiro core are basic and can be protonated. The degree of protonation, which is dependent on the pH of the solution, significantly impacts the compound's solubility.[3][4] Fluctuations in pH can lead to rapid changes in solubility, which can induce oiling out.

  • Impurities: Impurities can disrupt the crystallization process by interfering with the formation of the crystal lattice, often lowering the melting point of the mixture and promoting oiling out.

Part 2: Troubleshooting Guide - A Question & Answer Approach

This section addresses common issues encountered during the recrystallization of diazaspiro compounds in a direct, problem-and-solution format.

Q1: I dissolved my diazaspiro compound in a hot solvent, but upon cooling, it formed an oil instead of crystals. What should I do now?

A1: This is a classic case of oiling out. The immediate goal is to get the oil back into solution and then encourage it to crystallize slowly.

  • Step 1: Re-dissolve the Oil. Reheat the mixture until the oil completely redissolves.

  • Step 2: Add More Solvent. Add a small amount of additional hot solvent (10-20% of the original volume). This will decrease the supersaturation level, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully one at which crystal nucleation is favored over oiling out.

  • Step 3: Slow Cooling is Crucial. Allow the solution to cool very slowly. You can do this by letting the flask cool to room temperature on a cork ring or in a Dewar flask. Rapid cooling is a primary cause of oiling out.

  • Step 4: Induce Crystallization. If crystals are slow to form, try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the desired compound.

Q2: My diazaspiro compound is highly polar and difficult to dissolve in common organic solvents. When I use a very polar solvent, it oils out. What's the solution?

A2: This is a common challenge with polar, functionalized molecules. A mixed-solvent system is often the best approach.[5][6][7]

  • The Principle: You will use a "good" solvent in which your compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble. The two solvents must be miscible.[7]

  • Protocol:

    • Dissolve your diazaspiro compound in a minimal amount of the hot "good" solvent.

    • While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that you have reached the saturation point.

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly. The gradual change in solvent composition will gently decrease the solubility, promoting controlled crystallization.

Common Mixed-Solvent Systems for Polar Heterocycles:

"Good" Solvent (Polar)"Poor" Solvent (Less Polar/Non-polar)
Ethanol / MethanolWater, Diethyl Ether, Hexane
AcetoneWater, Hexane
Ethyl AcetateHexane, Heptane
DichloromethaneHexane, Pentane

Q3: I suspect the basicity of my diazaspiro compound is causing issues. Can I use pH to my advantage?

A3: Absolutely. Manipulating the pH is a powerful but often underutilized technique for crystallizing basic compounds like diazaspiro heterocycles.[3][4]

  • The Concept: The protonated (salt) form of an amine is typically much more soluble in polar solvents, especially water, than the neutral (free base) form. You can leverage this solubility difference to achieve a controlled crystallization.

  • Strategy 1: Crystallizing the Free Base from an Acidic Solution:

    • Dissolve your crude diazaspiro compound in a dilute aqueous acidic solution (e.g., 1 M HCl), which will form the highly soluble salt.

    • If necessary, perform a filtration to remove any insoluble impurities.

    • Slowly add a base (e.g., 1 M NaOH or a saturated solution of sodium bicarbonate) dropwise to the clear solution. As the pH increases, the compound will be deprotonated to the less soluble free base.

    • The point at which the free base begins to precipitate is the ideal point for crystal nucleation. Add the base slowly, with stirring, until the solution becomes slightly turbid, then stop and allow crystallization to proceed.

  • Strategy 2: Crystallizing the Salt:

    • Dissolve the free base form of your diazaspiro compound in a suitable organic solvent.

    • Stoichiometrically add a solution of an acid (e.g., HCl in ethanol or diethyl ether) to form the salt.

    • The salt will often have a much lower solubility in the organic solvent and will crystallize out. This method can be very effective for obtaining highly crystalline material.

Q4: I've tried everything, and my compound still oils out. What are my other options?

A4: If standard techniques fail, there are a few more advanced strategies to consider:

  • Seeding: This is a highly effective method to bypass the kinetic barrier to nucleation.[2] Add a very small amount of pure, crystalline material (a seed crystal) to the slightly supersaturated solution. The seed provides a template for further crystal growth.

  • Lower the Concentration: Start with a more dilute solution. While this may reduce your overall yield, it can also lower the supersaturation to a point where oiling out is less likely.

  • Solvent Screening: It may be that you have not yet found the optimal solvent. A systematic screening of a wider range of solvents with varying polarities and hydrogen bonding capabilities can be very fruitful.

  • Purify Further Before Crystallization: If the oiling out is due to a high level of impurities, it may be necessary to perform a preliminary purification step, such as column chromatography, before attempting recrystallization.

Part 3: Best Practices and Experimental Protocols

Protocol 1: Systematic Solvent Selection for a Novel Diazaspiro Compound

  • Initial Solubility Tests:

    • Place approximately 10-20 mg of your crude diazaspiro compound into several small test tubes.

    • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition, until the solid dissolves or you have added ~1 mL. Record the solubility at room temperature.

    • For solvents in which the compound was poorly soluble at room temperature, gently heat the test tube. An ideal single solvent will dissolve the compound when hot but show low solubility when cold.

  • Evaluating a Single Solvent System:

    • If a promising single solvent is identified, dissolve the bulk of your crude material in a minimum amount of the hot solvent in an Erlenmeyer flask.

    • Allow the solution to cool slowly to room temperature, then in an ice bath.

    • If well-formed crystals appear, you have found a suitable system. If it oils out, proceed to Protocol 2.

Protocol 2: Mixed-Solvent Recrystallization

  • Select a Miscible Solvent Pair: Based on your initial solubility tests, choose a "good" solvent in which your compound is soluble and a miscible "poor" solvent in which it is not.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude diazaspiro compound in the minimum amount of the hot "good" solvent.

  • Induce Saturation: While keeping the solution hot, add the "poor" solvent dropwise with swirling until a faint, persistent cloudiness appears.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold "poor" solvent, and dry thoroughly.

Protocol 3: pH-Controlled Crystallization of a Basic Diazaspiro Compound

  • Dissolution as the Salt: Dissolve the crude diazaspiro compound in a minimal volume of 1 M aqueous HCl.

  • Filtration (Optional): If there are insoluble impurities, filter the acidic solution.

  • Controlled Precipitation of the Free Base: Place the clear acidic solution in a beaker with a stir bar and begin gentle stirring. Slowly add 1 M NaOH dropwise.

  • Induce Crystallization: Continue adding the base until the solution becomes faintly turbid. Stop the addition of base immediately.

  • Crystal Growth: Remove the stir bar and allow the solution to stand undisturbed for several hours or overnight.

  • Isolation: Collect the crystals by vacuum filtration, wash with cold deionized water, and then with a small amount of a non-polar solvent like hexane to aid in drying. Dry the crystals thoroughly.

Visualization of Key Concepts

Diagram 1: The "Oiling Out" Phenomenon

G cluster_0 Ideal Crystallization Pathway cluster_1 Oiling Out Pathway A Hot, Undersaturated Solution B Slow Cooling A->B C Metastable Supersaturated Solution B->C D Nucleation & Crystal Growth C->D E Pure Crystalline Solid D->E F Hot, Undersaturated Solution G Rapid Cooling / High Supersaturation F->G H Labile Supersaturated Solution G->H I Liquid-Liquid Phase Separation (Oiling Out) H->I J Impure Amorphous or Poorly Crystalline Solid I->J G cluster_solvent Solvent System Modification start Oiling Out Observed reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool seed Try Seeding slow_cool->seed mixed_solvent Switch to Mixed-Solvent System slow_cool->mixed_solvent Still Oiling Out? success Crystals Formed seed->success seed->mixed_solvent Still Oiling Out? mixed_solvent->slow_cool ph_adjust Attempt pH-Controlled Crystallization mixed_solvent->ph_adjust Still Oiling Out? ph_adjust->slow_cool chromatography Pre-purify by Chromatography ph_adjust->chromatography Still Oiling Out? end_fail Re-evaluate Purification Strategy chromatography->end_fail

Caption: A logical workflow for addressing persistent oiling out issues.

References

  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (n.d.). Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved from [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023, July 5). MDPI. Retrieved from [Link]

  • Synthesis and Crystal Structures of Two Novel O, N-Containing Spiro Compounds. (2016, June 15). MDPI. Retrieved from [Link]

  • Experimental investigation and prediction of oiling out during crystallization process. (n.d.). ResearchGate. Retrieved from [Link]

    • Crystallization. (n.d.). Retrieved from [Link]

  • An In-Line Study of Oiling Out and Crystallization. (n.d.). ResearchGate. Retrieved from [Link]

  • How does the solvent or pH affect the formation of weak bonds in crystal packing? (2018, December 1). ResearchGate. Retrieved from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]

  • Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. (2020, June 26). PMC. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • The effect of pH and temperature on the crystal salts formation and growth. a pH 3.58, and b pH 6.47. (n.d.). ResearchGate. Retrieved from [Link]

  • 3.3F: Mixed Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (n.d.). PMC. Retrieved from [Link]

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (n.d.). PMC. Retrieved from [Link]

  • Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. (n.d.). PMC. Retrieved from [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023, June 13). PubMed. Retrieved from [Link]

  • I have prepared crystals of some -N and -S containing heterocycles but only a few (1 or 2) of them showed diffraction, why is this? (2014, July 1). ResearchGate. Retrieved from [Link]

  • Spiro Heterocycles in Organic Electronics: Synthesis and Applications. (n.d.). Retrieved from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis of New Heterocycles with a Spiran Junction (Spiro 2-Isoxazoline-γ-Lactone) using the. (2021, August 31). TSI Journals. Retrieved from [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (n.d.). Retrieved from [Link]

  • Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. (n.d.). PMC. Retrieved from [Link]

Sources

Advanced HPLC Troubleshooting Center: Optimizing Peak Shape for 6,7-Diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center. As application scientists, we recognize that the analytical characterization of spirocyclic aliphatic diamines like 6,7-Diazaspiro[4.5]decane presents profound chromatographic challenges. Due to its constrained molecular geometry and highly basic nitrogen atoms, this scaffold is highly susceptible to non-specific secondary interactions, leading to poor peak symmetry, retention time drift, and diminished peak capacity.

This guide provides an authoritative, mechanistically driven framework for mitigating peak tailing, ensuring that your method development relies on causality rather than trial-and-error.

Part 1: The Mechanistic Root Cause of Peak Tailing

To fix peak shape distortions, we must first define the physical chemistry occurring inside the column. In reversed-phase high-performance liquid chromatography (RP-HPLC), analyte retention should ideally be driven solely by hydrophobic interactions. However, basic analytes introduce a secondary, parasitic retention mechanism.

The peak asymmetry factor (


) begins to exceed acceptable limits (> 1.5) when the protonated basic amines of 6,7-Diazaspiro[4.5]decane (

) interact electrostatically with ionized residual silanol groups (

) located on the silica stationary phase [1]. Because this ion-exchange mechanism operates at a different kinetic rate than hydrophobic partitioning, the compound elutes across a broad time band, manifesting as a "tail."

G Substrate 6,7-Diazaspiro[4.5]decane (Protonated Amine, BH+) Interaction Secondary Ion-Exchange (Causes Peak Tailing) Substrate->Interaction Silanol Residual Silanol (Ionized, SiO-) Silanol->Interaction Solution1 Low pH Mobile Phase (Neutralizes to SiOH) Interaction->Solution1 Solution2 CSH Column (Positive Surface Charge) Interaction->Solution2 Resolution Symmetrical Peak Shape (Hydrophobic Retention Only) Solution1->Resolution Solution2->Resolution

Mechanism of silanol-induced tailing and corrective chromatographic strategies.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 6,7-Diazaspiro[4.5]decane exhibit massive tailing at pH 7.0? A1: The severity of tailing is governed by the


 of both the analyte and the stationary phase. At pH 7.0, the basic nitrogens in the spirocyclic ring are protonated. Simultaneously, the residual silanols on the silica have a 

of approximately 4.0–4.5, meaning they are fully ionized (

) at neutral pH. This dual-ionization state creates an intense electrostatic attraction, pulling the analyte out of the bulk mobile phase and causing severe asymmetry [1].

Q2: Should I adjust the mobile phase to a high or low pH to resolve this? A2: Low pH (< 3.0) is the optimal strategy. Operating at pH 2.5 (using formic acid or phosphate buffer) fully protonates the surface silanols into their neutral (


) state. By neutralizing the stationary phase, you effectively shut down the secondary ion-exchange pathway [2]. While operating at a high pH (> 10.0) would technically deprotonate your amine and solve the issue, standard Type-B silica dissolves rapidly above pH 8.0 unless specialized bridged-ethyl hybrid (BEH) columns are used.

Q3: I am developing an LC-MS method and cannot use heavy phosphate buffers. How do I maintain peak shape with just 0.1% Formic Acid? A3: Volatile, low-ionic-strength mobile phases often lack the buffering capacity to shield secondary interactions, leading to mass overload and poor peak shape. For LC-MS workflows involving basic diamines, shifting to Charged Surface Hybrid (CSH) column technology is the most robust solution. CSH particles are manufactured with a reproducible, low-level positive charge on the surface. This creates direct electrostatic repulsion against the protonated 6,7-Diazaspiro[4.5]decane, preventing secondary interactions without requiring heavy salt buffers [4].

Q4: What is the mechanistic role of adding Triethylamine (TEA) to the mobile phase? A4: TEA acts as a "sacrificial base" or silanol suppressor. Because TEA is sterically small, highly basic, and present in vast molar excess (e.g., 5 mM), it preferentially binds to the anionic silanol sites. This sterically shields the 6,7-Diazaspiro[4.5]decane from the active sites [3]. However, TEA accelerates the hydrolysis of the column's endcapping, ultimately shortening column lifespan.

Quantitative Impact of Method Parameters on Peak Shape

The table below summarizes the causal relationship between mobile phase configurations and the resulting chromatographic parameters for basic spirocyclic scaffolds:

Mobile Phase ConditionDominant Silanol StateDominant Analyte StateAsymmetry (

)
Theoretical Plates (

)
Mechanistic Implication
pH 7.0 (Phosphate) Ionized (

)
Protonated (

)
> 2.50< 2,000Severe secondary ion-exchange; split/tailing peaks.
pH 2.5 (Formic Acid) Neutral (

)
Protonated (

)
1.30 - 1.506,500Eliminated ion-exchange; moderate phase hydrophobicity rules.
pH 2.5 + 5 mM TEA Shielded by TEAProtonated (

)
~ 1.108,500Optimal steric shielding; potential reduction in column lifespan.
CSH Column (pH 2.5) Positively ChargedProtonated (

)
< 1.05> 10,000Charge repulsion prevents mass overload; ideal for LC-MS.

Part 3: Validated Experimental Workflow

To guarantee scientific integrity, troubleshooting must rely on a self-validating system . This prevents scientists from chasing chemical solutions (like pH adjustments) when the root cause is a physical hardware failure (like a collapsed column bed).

Protocol: Self-Validating Method for Peak Shape Optimization

Phase 1: Physical System Suitability (The Void Check)

  • Prepare a 50 µg/mL solution of Uracil (a neutral, unretained marker) in initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile).

  • Inject 1.0 µL onto the existing HPLC column at a flow rate of 1.0 mL/min.

  • Calculate the Peak Asymmetry factor (

    
     at 10% peak height) of the Uracil peak.
    
  • Validation Check: If the Uracil

    
     > 1.2, the column has suffered mechanical bed collapse or frit blockage [2]. Do not proceed to chemical optimization; replace the column immediately. If 
    
    
    
    < 1.2, the tailing is definitively chemical in nature.

Phase 2: Chemical Baseline Assessment

  • Dissolve 6,7-Diazaspiro[4.5]decane in a 50:50 Water/Acetonitrile diluent to a final concentration of 100 µg/mL [5].

  • Run a standard reverse-phase gradient (5% to 95% Acetonitrile over 10 minutes) using standard 0.1% Formic Acid in Water (Mobile Phase A).

  • Record the baseline

    
     and Theoretical Plates (
    
    
    
    ).

Phase 3: Targeted Mitigation (Orthogonal Screening)

  • Low pH Stress Test: Lower the aqueous mobile phase pH to exactly 2.5 using a 20 mM Potassium Phosphate buffer. Re-inject the sample. Assess if the neutralization of silanols resolves the tailing [3].

  • Column Chemistry Switch: If LC-MS compatibility is required (precluding phosphate buffers), switch the stationary phase to an ACQUITY CSH C18 (or equivalent base-deactivated/charged-surface column) while reverting to 0.1% Formic Acid.

  • Validate loading capacity by injecting increasing masses of 6,7-Diazaspiro[4.5]decane (50 ng to 500 ng on-column) to confirm that the CSH electrostatic repulsion successfully prevents mass overload [4].

Workflow Start Start: Peak Tailing Detected Step1 System Suitability Check (Inject Neutral Marker) Start->Step1 Decision0 Void/Bed Deformation? Step1->Decision0 Hardware Replace Column/Hardware Decision0->Hardware Yes Step2 Assess Mobile Phase pH Adjust to pH 2.5 Decision0->Step2 No Decision1 Asymmetry < 1.2? Step2->Decision1 End1 Validate & Quantify Decision1->End1 Yes Step3 Switch to CSH Column or Add 5mM TEA Decision1->Step3 No Decision2 Peak Capacity Adequate? Step3->Decision2 Decision2->Step2 No End2 Finalize LC-MS/UV Method Decision2->End2 Yes

Step-by-step workflow for troubleshooting basic analyte peak tailing.

References

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Knowledge Base. [Link]

  • Bell, D. S. "HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online, LCGC International. [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Support. [Link]

  • Waters Corporation. "Practical Applications of Charged Surface Hybrid (CSH) Technology." Waters Application Notes. [Link]

Identifying and resolving unexpected peaks in HPLC chromatogram of diazaspiro compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of diazaspiro compounds by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the chromatographic analysis of this unique class of molecules. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific reasoning to empower your troubleshooting and method development efforts.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding unexpected peaks in the HPLC analysis of diazaspiro compounds.

Q1: What are the most common reasons for observing unexpected peaks when analyzing diazaspiro compounds?

A1: Unexpected peaks, often referred to as "ghost peaks" or "artifact peaks," can arise from several sources. For diazaspiro compounds, which are often basic in nature, the most frequent culprits include:

  • Sample Degradation: Diazaspiro rings can be susceptible to hydrolysis, especially under acidic or basic conditions, and oxidation. This can lead to the formation of new chemical entities that appear as distinct peaks in your chromatogram.

  • System Contamination: Carryover from previous injections is a common issue. Residual analytes can adhere to injector components or the column head and elute in subsequent runs.[1][2][3]

  • Mobile Phase Contamination: Impurities in your solvents, even in HPLC-grade reagents, can accumulate on the column and elute as peaks, particularly during gradient elution.[1][4] Water is a frequent source of contamination in reversed-phase HPLC.[5]

  • Interaction with Stationary Phase: As diazaspiro compounds are often basic, they can exhibit strong secondary interactions with residual silanol groups on silica-based C18 columns, leading to peak tailing or the appearance of broad, misshapen peaks that might be misinterpreted.

  • Matrix Effects: When analyzing samples in complex matrices (e.g., plasma, tissue extracts), endogenous components can co-elute with your analyte, causing ion suppression or enhancement in LC-MS, or appearing as discrete peaks with UV detection.[6][7][8][9]

Q2: I'm seeing a peak with a mass that doesn't correspond to my diazaspiro compound or any expected degradation product. What could it be?

A2: When using mass spectrometry (MS) detection, unexpected masses are often due to the formation of adducts in the ion source. Diazaspiro compounds, with their nitrogen atoms, are prone to forming adducts with various ions present in the mobile phase or from the system itself. Common adducts to look for include:

  • Sodium ([M+Na]⁺)

  • Potassium ([M+K]⁺)

  • Ammonium ([M+NH₄]⁺)

  • Solvent adducts (e.g., [M+CH₃CN+H]⁺ with acetonitrile)

It is also possible to see multiply charged ions (e.g., [M+2H]²⁺) or dimers ([2M+H]⁺).

Q3: My peaks for my diazaspiro compound are tailing significantly. How can I improve the peak shape?

A3: Peak tailing for basic compounds like many diazaspiros is a classic issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic nitrogen atoms of your analyte and acidic residual silanol groups on the silica-based stationary phase. Here are some strategies to improve peak shape:

  • Mobile Phase pH Adjustment: Operate the mobile phase at a pH that ensures your diazaspiro compound is in a single, consistent ionic state. For a basic compound, a low pH (e.g., 2-3) will protonate the amine functionalities, which can reduce silanol interactions. Conversely, a high pH (e.g., 9-10) will keep the compound in its neutral form, which can also improve peak shape on appropriate columns.

  • Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase. TEA can preferentially interact with the active silanol sites, minimizing their interaction with your analyte.

  • Column Selection: Opt for a column with low silanol activity. Modern, end-capped columns or those with a polar-embedded group are designed to minimize these secondary interactions and provide better peak shapes for basic compounds.[10]

  • Lower Injection Volume/Concentration: Overloading the column can exacerbate peak tailing. Try injecting a smaller volume or a more dilute sample.

Q4: Can the diazaspiro ring system itself be a source of instability during HPLC analysis?

A4: Yes, the diazaspiro core can be susceptible to certain degradation pathways, particularly under forced degradation conditions or with prolonged exposure to certain mobile phase conditions. Potential degradation pathways include:

  • Hydrolysis: The amide or imine functionalities within or attached to the diazaspiro ring can be susceptible to acid- or base-catalyzed hydrolysis, leading to ring-opening.[9][11]

  • Oxidation: The nitrogen atoms in the diazaspiro structure can be susceptible to oxidation, potentially forming N-oxides.

It is crucial to perform forced degradation studies (acid, base, oxidative, thermal, and photolytic) to understand the potential degradation products of your specific diazaspiro compound and to ensure your HPLC method is stability-indicating.[12]

Troubleshooting Guide: A Systematic Approach to Resolving Unexpected Peaks

When faced with an unexpected peak in your chromatogram, a systematic approach is key to efficiently identifying and resolving the issue. The following guide provides a logical workflow for troubleshooting.

Step 1: Characterize the Unexpected Peak

Before making any changes to your system, carefully document the characteristics of the unexpected peak:

  • Retention Time: Is the retention time of the unexpected peak consistent across multiple runs?

  • Peak Shape: Is the peak sharp and symmetrical, or is it broad, tailing, or fronting?

  • Response: How does the peak area or height change with different sample concentrations? Does it appear in blank injections?

  • Gradient Elution Behavior: If using a gradient, does the peak appear at a consistent time or does its retention change with the gradient profile?

This initial characterization will provide valuable clues to the origin of the peak.

Step 2: Isolate the Source of the Peak

The next step is to determine if the unexpected peak originates from the sample, the mobile phase, or the HPLC system itself.

  • Blank Injection (No Injection): Run your HPLC method without injecting any sample. This will help identify any peaks originating from the mobile phase or system contamination that elute during the gradient.

  • Blank Injection (Solvent): Inject the solvent used to dissolve your sample. This will help determine if any impurities in your sample solvent are contributing to the unexpected peaks.

  • Control Sample Injection: If available, inject a well-characterized control sample or a reference standard. This will help confirm if the issue is specific to your current sample batch.

G

Step 3: Addressing System and Mobile Phase Contamination

If the unexpected peak appears in blank injections, the source is likely the HPLC system or the mobile phase.

Potential Cause Troubleshooting Steps Rationale
Mobile Phase Contamination 1. Prepare fresh mobile phase using high-purity, HPLC-grade solvents and additives. 2. Filter all aqueous mobile phases through a 0.22 µm or 0.45 µm filter.[5] 3. Sonicate or use an in-line degasser to remove dissolved gases.Impurities in solvents or bacterial growth in aqueous buffers can accumulate on the column and elute as "ghost peaks," especially during gradient analysis.[1][4]
System Carryover 1. Implement a robust needle wash protocol in your autosampler method. Use a strong solvent to wash the needle and injection port. 2. If carryover persists, manually clean the injector components according to the manufacturer's instructions. 3. Consider a "sacrificial" blank injection between samples.Diazaspiro compounds, being potentially basic and "sticky," can adsorb to surfaces in the flow path, leading to carryover into subsequent injections.
Leaching from System Components 1. Inspect all PEEK tubing and fittings for signs of degradation or discoloration. 2. Ensure that your mobile phase is compatible with all components of your HPLC system.Harsh mobile phases or prolonged use can cause components to leach plasticizers or other contaminants that can appear as peaks.
Step 4: Investigating Sample-Related Issues

If the unexpected peak is only present in your sample injections, it is likely an impurity or a degradation product.

The following diagram illustrates hypothetical degradation pathways for a generic diazaspiro compound. The actual degradation products will depend on the specific structure of your molecule.

G

To determine if the unexpected peak is a degradation product, a forced degradation study is essential. This will also help establish the stability-indicating nature of your HPLC method.

  • Prepare Stock Solutions: Prepare a stock solution of your diazaspiro compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60-80 °C).

    • Photolytic Degradation: Expose the solid compound and a solution to UV light.

  • Time Points: Analyze the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples by HPLC-UV and HPLC-MS. Compare the chromatograms of the stressed samples to that of an unstressed control sample.

Interpreting the Results:

  • If the unexpected peak appears or increases in size under one or more of the stress conditions, it is likely a degradation product.

  • The HPLC-MS data will be crucial for identifying the mass of the degradation product and proposing a structure.

Stress Condition Potential Degradation Product Expected Mass Change (in MS) Expected Chromatographic Behavior (Reversed-Phase)
Acid/Base Hydrolysis Ring-opened product (e.g., amino acid)+18 Da (addition of H₂O)More polar, shorter retention time
Oxidation N-oxide+16 Da (addition of O)More polar, shorter retention time
Dimerization Dimer of the parent compound2 x (Parent Mass)Less polar, longer retention time
Step 5: Addressing Matrix Effects

If you are working with complex samples, the unexpected peak could be an endogenous component from the sample matrix.

  • Improve Sample Preparation: Enhance your sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation. For basic diazaspiro compounds, using a mixed-mode cation exchange SPE sorbent can be particularly effective.[2]

  • Modify Chromatographic Conditions: Adjust the mobile phase composition or gradient profile to achieve better separation between your analyte and the interfering matrix component.

  • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix that is free of your analyte. This will help to compensate for any matrix effects that suppress or enhance the signal of your analyte.[9]

References

  • Conquer Ghost Peaks in HPLC: Identification and Elimination - Separation Science. (2024, July 4). Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. (2012, November 29). Excellence in Analytical Chemistry. Retrieved from [Link]

  • Shimadzu. (n.d.). Shimadzu Ghost Peaks. Retrieved from [Link]

  • LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • LCGC International. (2020, November 12). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Wsu. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PMC. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from [Link]

  • Taylor & Francis. (2017, November 24). Full article: Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Retrieved from [Link]

  • Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • PubMed. (2007, July 15). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • ResearchGate. (n.d.). Individual and combined degradation of N-heterocyclic compounds under sulfate radical-based advanced oxidation processes | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Retrieved from [Link]

  • Scribd. (2012, June 15). New Trends in Forced Degradation Studies | PDF | Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2018, June 28). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Retrieved from [Link]

  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • American Journal of Analytical Chemistry. (2016, January 28). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]

  • SSRN. (n.d.). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. Retrieved from [Link]

  • The Pharmaceutical Journal. (2021, March 25). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • Pharmanotes. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]

  • Scribd. (2012, June 15). New Trends in Forced Degradation Studies | PDF | Mass Spectrometry. Retrieved from [Link]

  • IJIRT.org. (n.d.). Degradation Pathway of Pharmaceutical Dosage Forms. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical characterisation of oxidative degradation products of Δ 9THC. Retrieved from [Link]

  • NASA Technical Reports Server (NTRS). (n.d.). Hydrolysis of Dihydrouridine and Related Compounds. Retrieved from [Link]

  • PubMed. (2016, June 5). Influences of acidic reaction and hydrolytic conditions on monosaccharide composition analysis of acidic, neutral and basic polysaccharides. Retrieved from [Link]

  • ACP. (2025, October 10). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Retrieved from [Link]

  • MDPI. (2015, October 9). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Retrieved from [Link]

Sources

Choosing the right solvent for recrystallization of 6-Azaspiro[4.5]decan-7-one.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of 6-Azaspiro[4.5]decan-7-one

Welcome to the technical support guide for the purification of 6-Azaspiro[4.5]decan-7-one via recrystallization. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize the purity of this compound. As a spirocyclic lactam, 6-Azaspiro[4.5]decan-7-one presents unique challenges and opportunities for purification. This guide provides in-depth, experience-driven advice to navigate the solvent selection process and troubleshoot common issues, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary considerations when selecting a recrystallization solvent for 6-Azaspiro[4.5]decan-7-one?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, typically the solvent's boiling point. For 6-Azaspiro[4.5]decan-7-one, a lactam, its polarity is a key determinant. The amide functional group introduces polarity, suggesting that polar solvents might be effective. However, the spirocyclic hydrocarbon backbone is nonpolar, which complicates solvent selection.

The core principle is "like dissolves like," but with a critical temperature dependence. A good starting point is to screen a range of solvents with varying polarities. The ideal solvent will exhibit a steep solubility curve with respect to temperature.

Key properties to consider in a solvent include:

  • Solubility Profile: The compound should have a significant positive temperature coefficient of solubility.

  • Boiling Point: The solvent's boiling point should be below the melting point of 6-Azaspiro[4.5]decan-7-one to prevent it from "oiling out" instead of crystallizing.

  • Inertness: The solvent must not react with the compound.

  • Impurity Profile: The solvent should either be a very good solvent or a very poor solvent for any impurities present.

  • Volatility: The solvent should be volatile enough to be easily removed from the crystals after filtration.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign, if possible.

Q2: I'm seeing the compound "oil out" instead of forming crystals. What's happening and how do I fix it?

"Oiling out" occurs when the solid melts and forms a liquid phase immiscible with the solvent before it has a chance to crystallize. This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too rapidly.

Troubleshooting Steps:

  • Lower the Temperature: If using a high-boiling point solvent, try a lower-boiling point alternative.

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Rapid cooling favors precipitation over crystallization.

  • Use More Solvent: The concentration of the solute may be too high. Add more solvent to the hot solution to ensure it is fully dissolved and not supersaturated to the point of forming an oil.

  • Solvent/Anti-Solvent System: If a single solvent is problematic, a mixed solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. This technique, known as adding an anti-solvent, can often induce crystallization at a lower temperature.

Q3: Crystal yield is very low. What are the likely causes and how can I improve it?

Low yield is a common issue in recrystallization and can stem from several factors:

  • Incomplete Crystallization: The solution may not have been cooled sufficiently to allow for maximum crystal formation. Ensure the solution is cooled in an ice bath for an adequate amount of time.

  • Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor even after cooling. To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.

  • Premature Crystallization: If the solution cools too quickly during filtration (e.g., in a cold funnel), crystals can form on the filter paper, leading to loss of product. Use a pre-heated funnel for hot filtration.

  • Solubility in the Wash Solvent: If the crystals are washed with a solvent in which they have some solubility, product will be lost. Use a cold, poor solvent for washing.

Q4: The purity of my recrystallized product has not improved. What should I consider?

If the purity has not improved, it is likely that the chosen solvent is not effective at separating the desired compound from the impurities.

  • Re-evaluate Solvent Choice: The impurities may have a similar solubility profile to 6-Azaspiro[4.5]decan-7-one in the chosen solvent. A different solvent or a solvent-antisolvent system may be necessary.

  • Consider a Second Recrystallization: A second recrystallization from a different solvent system can often remove persistent impurities.

  • Activated Carbon: If the impurities are colored, adding a small amount of activated carbon to the hot solution can help to adsorb them. Be aware that activated carbon can also adsorb some of the desired product.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable solvent for the recrystallization of 6-Azaspiro[4.5]decan-7-one.

Materials:

  • 6-Azaspiro[4.5]decan-7-one (crude)

  • A selection of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Test tubes

  • Hot plate or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of crude 6-Azaspiro[4.5]decan-7-one into a small test tube.

  • Add the first solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a total of 1 mL has been added.

  • If the solid dissolves at room temperature, the solvent is too good and should be set aside as a potential "good" solvent for a mixed-solvent system.

  • If the solid does not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to add the solvent dropwise with heating until the solid dissolves.

  • Once the solid is dissolved, allow the test tube to cool slowly to room temperature.

  • If crystals form, this is a promising solvent. If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal.

  • If still no crystals form, place the test tube in an ice bath for 15-20 minutes.

  • Record your observations for each solvent tested, noting the solubility at room temperature and at elevated temperatures, and the quality of the crystals formed.

Protocol 2: Single-Solvent Recrystallization

Procedure:

  • Place the crude 6-Azaspiro[4.5]decan-7-one in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and bring the mixture to a boil using a hot plate.

  • Continue to add small portions of the hot solvent until the compound just dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities or activated carbon. Use a pre-heated funnel to prevent premature crystallization.

  • Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Data Presentation & Visualization

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2Good for polar compounds. High boiling point.
Ethanol785.2A versatile solvent for moderately polar compounds.
Acetone565.1Good for many organic compounds. Low boiling point.
Ethyl Acetate774.4A moderately polar solvent, often a good choice.
Toluene1112.4Good for nonpolar compounds. High boiling point.
Hexane690.1For nonpolar compounds. Often used as an anti-solvent.
Diagram 1: Solvent Selection Workflow

G start Start: Crude 6-Azaspiro[4.5]decan-7-one screen Screen Solvents of Varying Polarity start->screen dissolve_rt Dissolves at Room Temp? screen->dissolve_rt dissolve_hot Dissolves when Hot? dissolve_rt->dissolve_hot No good_solvent Result: 'Good' Solvent (Consider for mixed system) dissolve_rt->good_solvent Yes crystals_cool Crystals Form on Cooling? dissolve_hot->crystals_cool Yes poor_solvent Result: 'Poor' Solvent (Insoluble) dissolve_hot->poor_solvent No potential_solvent Result: Potential Single Solvent crystals_cool->potential_solvent Yes troubleshoot Troubleshoot: - Scratch glass - Seed crystal - Add anti-solvent crystals_cool->troubleshoot No optimize Optimize Recrystallization Protocol potential_solvent->optimize troubleshoot->optimize

Caption: A flowchart illustrating the decision-making process for selecting a suitable recrystallization solvent.

References

  • Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. Recrystallization Technique. [Link]

Validation & Comparative

Preclinical Comparison Guide: In Vitro vs. In Vivo Efficacy of 6-Methyl-2,6-diazaspiro[4.5]decane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The Bioisosteric Rationale: Shifting from Piperazines to Diazaspiro Scaffolds

In modern drug discovery, traditional piperazine rings frequently present pharmacological liabilities, including off-target promiscuity (such as DNA damage), poor metabolic stability, and rapid clearance. 6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride (CAS 2705211-40-9)[1] has emerged as a structurally rigid, highly specialized pharmacophoric building block to overcome these limitations.

Because this compound functions as an advanced chemical intermediate rather than a standalone therapeutic[2], its biological activity is evaluated through its integration into larger active pharmaceutical ingredients (APIs). By replacing flexible piperazines with a spirocyclic core, we lock the molecular geometry. The orthogonal alignment of the two rings, combined with the steric hindrance of the 6-methyl group, alters the ligand's basicity (pKa) and reduces the entropic penalty upon target binding[3].

This guide objectively compares the in vitro profiling and in vivo translation of drug candidates utilizing the 2,6-diazaspiro[4.5]decane framework against standard piperazine-based leads, drawing upon validated mechanistic studies in oncology and metabolic disorders[4][5].

Diagrammatic Workflow: Bioisosteric Integration & Evaluation

G A Piperazine-Based Lead (High Flexibility, Off-target Toxicity) B Spirocyclic Bioisostere Integration (6-Methyl-2,6-diazaspiro[4.5]decane) A->B Conformational Restriction C In Vitro Evaluation (Target Binding, Mitochondria Apoptosis) B->C Assay Screening D Self-Validating Internal Control (Counter-screen against healthy cells) C->D Orthogonal Validation E In Vivo Profiling (Xenograft / Slc3a1-KO Models) D->E PK/PD Translation

Workflow of integrating and evaluating diazaspiro[4.5]decane bioisosteres.

Quantitative Comparison: In Vitro vs. In Vivo Efficacy Parameters

The transition from in vitro hit to in vivo lead is heavily influenced by the pharmacokinetic parameters dictated by the compound's core structure. The table below outlines how substitution with a 6-methyl-2,6-diazaspiro[4.5]decane derivative modifies critical parameters compared to traditional standard piperazines.

ParameterStandard Piperazine DerivativeDiazaspiro[4.5]decane AnalogMechanistic Causality / Impact
In Vitro Target Affinity (IC50) 10 – 50 nM12 – 45 nMThe rigid spirocyclic core locks the active binding conformation, negating the entropic penalty usually required to fold flexible rings[3].
In Vitro Cytotoxicity High (DNA damage liability at ~1 μM)Low (No collateral DNA damage up to ~10 μM)Altered pKa and structural bulk prevent off-target DNA intercalation, significantly enhancing the safety window[3].
In Vivo Clearance (CL) Rapid (High hepatic CYP metabolism)Moderated / Extended Half-LifeThe 6-Methyl shield and spiro-fusion sterically protect the nitrogen atoms, limiting access to metabolic soft spots[6].
In Vivo Efficacy Output Baseline inhibitionEnhanced (up to 120x greater functional potency in specific disease models)High metabolic stability ensures longer residence time at the target site (e.g., observed in Slc3a1-knockout mice and tumor models)[4][5].

In Vitro Profiling: Target Affinity and Cytotoxicity

Mechanistic Causality

When profiling 2,6-diazaspiro[4.5]decane analogs in vitro, we observe distinct behavioral shifts. For example, in mitochondrial-targeting anticancer derivatives (like N-(5-phenyl-1,3-thiazol-2-yl)-2,6-diazaspiro[4.5]decane-2-carboxamide), the compound selectively induces target-specific apoptosis without widespread non-specific toxicity[5]. Similarly, when substituting the piperazine core in PARP inhibitors, the diazaspiro core maintains sub-micromolar target affinity while eliminating the off-target micromolar DNA damage typically observed with lesser leads[3].

Protocol 1: Self-Validating In Vitro Apoptosis & Binding Assay

To ensure trustworthiness, this protocol incorporates a counter-screen as a self-validating internal control.

  • Cell Preparation & Orthogonal Plating: Seed target cancer cells (e.g., HCT116) and a healthy control cell line (e.g., HEK293) into 96-well plates at

    
     cells/well. Causality: Testing a healthy line simultaneously validates that cell death is mechanism-driven, not a result of non-specific chemical toxicity.
    
  • Compound Dosing: Prepare a 10-point dose-titration of the 6-methyl-2,6-diazaspiro[4.5]decane derivative ranging from 0.1 nM to 10 μM. Administer to the wells and incubate for 72 hours.

  • Primary Readout (Binding/Affinity): Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify target enzyme inhibition (e.g., competitive binding against the target protein).

  • Secondary Readout (Phenotypic Efficacy): Assess apoptosis utilizing Annexin V and Propidium Iodide (PI) staining via flow cytometry. A high Annexin V signal exclusively in the target cancer line validates successful mitochondrial-mediated apoptosis[5].

In Vivo Translation: Pharmacokinetics and Efficacy

Mechanistic Causality

In vivo environments subject compounds to first-pass metabolism, plasma protein binding, and systemic clearance. The inclusion of the 6-methyl-2,6-diazaspiro[4.5]decane core dramatically improves oral bioavailability. Because the amine nitrogens are shielded within the spirocyclic cage, the molecule resists rapid oxidative dealkylation by liver cytochromes. In documented cases, such as the treatment of cystinuria with diamide derivatives of diazaspirodecane, candidates achieved high in vivo efficacy and a favorable safety profile in knockout mouse models[4][7].

Protocol 2: In Vivo Efficacy & PK/PD Correlation Profiling

This protocol utilizes vehicle-controlled dosing arms to confirm the causal relationship between plasma concentration and phenotypic outcomes.

  • Animal Model Preparation: Acquire specific disease models, such as standard mouse xenografts for oncology testing or Slc3a1-knockout mice for metabolic crystallization studies[4]. Randomize into Vehicle, Low-Dose (3 mg/kg), and High-Dose (10 mg/kg) cohorts (n=8 per arm).

  • Administration Strategy: Administer the diazaspiro-derivative via Oral Gavage (PO) daily. Causality: PO administration stringently tests the expected improvement in oral bioavailability conferred by the core's metabolic stability.

  • Longitudinal Efficacy Monitoring: Measure primary disease biomarkers (e.g., tumor volume via caliper, or cystine crystal mass via micro-CT) at days 7, 14, 21, and 28. Evaluate body weight twice weekly to ensure no gross systemic toxicity is triggered[5].

  • PK/PD Readout & Validation: At day 28, perform terminal blood collection. Analyze plasma samples via LC-MS/MS to calculate the area under the curve (

    
    ) and peak plasma concentration (
    
    
    
    ). Correlate the concentration of the circulating intact drug directly to the degree of biomarker inhibition to finalize Lead Selection.

References

  • National Center for Biotechnology Information (PubChem). "(5R)-6-methyl-2,6-diazaspiro[4.5]decane; CID 96635225." PubChem Compound Database.[Link]

  • ACS Medicinal Chemistry Letters. "8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria." ACS Publications.[Link]

  • PubMed Central (PMC). "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." National Institutes of Health.[Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 6-Methyl-2,6-diazaspiro[4.5]decane Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is a critical determinant of efficacy, safety, and reproducibility. For novel scaffolds like 6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride, a compound of interest for its potential applications in medicinal chemistry, rigorous purity assessment is paramount. This guide provides a comprehensive framework for benchmarking the purity of newly synthesized batches of this spirocyclic diamine dihydrochloride against a well-characterized reference standard.

The methodologies detailed herein are designed to provide a multi-faceted analytical approach, ensuring a high degree of confidence in the purity profile of the synthesized compound. We will delve into the "why" behind each experimental choice, offering insights grounded in years of application science.

The Critical Role of Purity in Drug Development

Impurities in a drug substance can arise from various sources, including starting materials, intermediates, by-products of the synthesis, and degradation products.[1] These impurities, even in trace amounts, can have unintended pharmacological effects, contribute to toxicity, or affect the stability of the final drug product. Therefore, a robust analytical strategy to detect and quantify any potential impurities is a non-negotiable aspect of the drug development process.

Analytical Strategy: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a thorough evaluation.[1] This guide will focus on a suite of four powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis (CHNS).

Structural Verification and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[1] For 6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride, both ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying any organic impurities.

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are suitable solvents for the dihydrochloride salt. The choice depends on the solubility of the sample and the desired resolution of proton signals.

  • Internal Standard: A certified internal standard, such as maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is crucial for quantitative NMR (qNMR) to accurately determine the purity (assay) of the synthesized material.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Integration of the proton signals should be consistent with the expected structure. The presence of unexpected signals may indicate impurities.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. This is particularly useful for identifying isomeric impurities that may not be easily distinguishable by ¹H NMR alone.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized 6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride and a similar, accurately weighed amount of the internal standard into an NMR tube.

  • Dissolution: Add approximately 0.75 mL of a suitable deuterated solvent (e.g., D₂O) and vortex to ensure complete dissolution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For quantitative analysis, a longer relaxation delay (D1) is necessary.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak or the internal standard.

  • Analysis: Integrate the signals in the ¹H NMR spectrum and compare the ratios to the theoretical values. Analyze the ¹³C NMR spectrum for the expected number of signals. Compare the spectra of the synthesized sample to that of a certified reference standard.

Data Presentation: Comparative NMR Data

Parameter Synthesized Sample Reference Standard Acceptance Criteria
¹H NMR Chemical Shifts (δ, ppm) [List observed shifts][List expected shifts]Consistent with reference
¹H NMR Signal Integrations [List observed ratios][List theoretical ratios]± 5% of theoretical
¹³C NMR Number of Signals [Number of signals][Expected number]Matches expected number
Purity by qNMR (%) [Calculated Purity]≥ 98.0%≥ 98.0%

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh sample and internal standard B Dissolve in deuterated solvent A->B C Acquire 1H and 13C NMR spectra B->C D Process and reference spectra C->D E Integrate and compare to standard D->E F Calculate purity by qNMR E->F HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis A Prepare sample and standard solutions (1 mg/mL) B Inject into HPLC system (HILIC/Mixed-Mode column) A->B C Separate with gradient elution B->C D Detect with ELSD/CAD/MS C->D E Integrate peak areas D->E F Calculate purity and impurity levels E->F GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis A Dissolve sample in water B Basify to pH > 10 A->B C Extract free base into organic solvent B->C D Inject extract into GC-MS C->D E Separate on amine-specific column D->E F Detect and identify by MS E->F G Identify impurities via mass spectral library F->G H Quantify residual solvents and impurities G->H

Sources

A Technical Guide to the Pharmacokinetic Evaluation of Diazaspiro[4.5]decane Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the selection of a chemical scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. The diazaspiro[4.5]decane framework, a rigid three-dimensional structure, has emerged as a promising scaffold in modern drug discovery. Its inherent structural constraints can offer significant advantages in terms of target affinity, selectivity, and, crucially, pharmacokinetic properties when compared to more flexible, non-spirocyclic counterparts.[1][2] This guide provides an in-depth, comparative analysis of the pharmacokinetic profiles of diazaspiro[4.5]decane compounds against common heterocyclic alternatives, supported by field-proven experimental methodologies.

The Rationale for Embracing 3D Scaffolds: Beyond Flatland

Traditional drug discovery has often relied on planar, aromatic structures. However, shifting towards molecules with a higher fraction of sp³-hybridized carbons, such as those found in spirocycles, generally correlates with improved physicochemical properties and more favorable pharmacokinetic (PK) profiles.[3] The rigidity of the spirocyclic system can lock the conformation of a molecule, optimizing the orientation of binding elements in a controlled manner, which can lead to enhanced efficacy and selectivity.[3] Furthermore, this structural rigidity can shield parts of the molecule from metabolic enzymes, potentially improving metabolic stability.[1]

This guide will delve into the practical aspects of evaluating these properties, providing a direct comparison between diazaspiro[4.5]decanes and the widely used piperidine, pyrrolidine, and piperazine scaffolds.

Comparative Pharmacokinetic Profiles: A Data-Driven Analysis

A comprehensive evaluation of a scaffold's utility requires a quantitative comparison of its absorption, distribution, metabolism, and excretion (ADME) properties. Below is a comparative summary of key in vivo pharmacokinetic parameters for representative compounds from each class.

Table 1: Comparative In Vivo Pharmacokinetic Parameters of Representative Heterocyclic Compounds

Scaffold ClassCompoundSpeciesDose & RouteCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Bioavailability (F%)t1/2 (hr)Reference(s)
Diazaspiro[4.5]decane CT51464 (double prodrug of a 2,8-diazaspiro[4.5]decane)DogN/AN/AN/AN/A738.97[4]
DiPOA (1,3,8-triazaspiro[4.5]decane derivative)Rat10 mg/kg, i.p.>1500N/AN/AN/A>5[5]
Piperidine FexofenadineHuman60 mg, oral1422.6~1367 (AUC0-12h)~3311-16[1][2][6]
Methylphenidate (Ritalin®)Adult Human0.3 mg/kg, oral7.82N/A~30 (11-52)2.1[7]
Piperazine AripiprazoleHuman6 mg, oral31.03.6N/A8761.0[8][9]
m-Chlorophenylpiperazine (mCPP)HumanoralVariesN/AN/A12-842.6-6.1[10]

Note: N/A indicates data not available in the cited sources. Pharmacokinetic parameters can vary significantly based on the specific compound, formulation, and experimental conditions.

From the available data, it is evident that the pharmacokinetic profiles of these heterocyclic scaffolds are highly dependent on the overall molecular structure. However, the diazaspiro[4.5]decane scaffold has been shown to be a component of compounds with good oral bioavailability and a long half-life, desirable properties for many therapeutic applications.[4] The high bioavailability of aripiprazole highlights the potential of the piperazine scaffold, while the variable bioavailability of mCPP underscores the impact of substituents and overall physicochemical properties.[10] Fexofenadine and methylphenidate, both containing a piperidine ring, demonstrate moderate oral bioavailability.[2][7]

Causality Behind Experimental Choices: A Senior Scientist's Perspective

The evaluation of pharmacokinetic properties is not a one-size-fits-all process. The design of both in vitro and in vivo studies is guided by the specific questions being asked and the characteristics of the compounds under investigation.

In Vitro ADME Assays: The Foundation of Pharmacokinetic Profiling

Before committing to costly and time-consuming in vivo studies, a panel of in vitro ADME assays provides crucial early insights into a compound's likely behavior in a biological system.[11]

  • Metabolic Stability: This assay predicts a compound's susceptibility to metabolism, primarily by the liver. The choice of system (liver microsomes or hepatocytes) is critical. Microsomes are subcellular fractions containing many of the key drug-metabolizing enzymes (cytochrome P450s) and are excellent for high-throughput screening.[12] Hepatocytes, being intact cells, provide a more complete picture, including both Phase I and Phase II metabolism.[13] The concentration of the test compound is typically kept low (e.g., 1 µM) to be under the Michaelis-Menten constant (Km) of the metabolizing enzymes, ensuring the observed clearance is a good estimate of the intrinsic clearance.[14]

  • Plasma Protein Binding (PPB): It is generally the unbound fraction of a drug that is pharmacologically active and available for distribution and elimination.[15] Equilibrium dialysis is considered the gold standard for measuring PPB due to its accuracy and minimal non-specific binding.[16] The assay is allowed to run for a sufficient duration (typically 4-24 hours) to ensure that equilibrium is reached between the plasma and buffer chambers.[17]

In Vivo Pharmacokinetic Studies: The Whole-Animal Perspective

In vivo studies provide the definitive assessment of a compound's ADME profile in a living organism.[18]

  • Choice of Animal Model: Rodents (mice and rats) are the most common species for initial in vivo PK studies due to their small size, cost-effectiveness, and the availability of extensive historical data.[19][20] The selection between mice and rats can depend on the specific metabolic pathways of interest, as there can be species-specific differences in drug metabolism.[21] For certain drug classes or to better predict human pharmacokinetics, larger animals like dogs or non-human primates may be used.[21]

  • Dose and Route of Administration: An intravenous (IV) dose is almost always included to determine the absolute bioavailability and key elimination parameters like clearance and volume of distribution. The oral (PO) route is critical for assessing absorption characteristics.[22] The doses are chosen to be in a pharmacologically relevant range, often guided by early efficacy and toxicology studies.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity and reproducibility, the following sections provide detailed, self-validating protocols for key pharmacokinetic assays.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines the determination of the metabolic stability of a test compound using liver microsomes.

Diagram: Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_mics Prepare Microsomal Solution (e.g., 1 mg/mL) pre_inc Pre-incubate Microsomes and Test Compound at 37°C prep_mics->pre_inc prep_cpd Prepare Test Compound Working Solution (e.g., 100 µM) prep_cpd->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_inc->start_rxn time_points Incubate and Collect Aliquots at 0, 5, 15, 30, 60 min start_rxn->time_points quench Quench Reaction with Cold Acetonitrile (+ IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Calculate % Remaining, t1/2, and Intrinsic Clearance lcms->data

Caption: Workflow for a typical in vitro metabolic stability assay using liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or other species)

  • Test compound

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (IS)

  • Incubator/shaker at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) in phosphate buffer. Prepare a working solution of the test compound (e.g., 100 µM) in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is <0.5%).

  • Pre-incubation: In a microcentrifuge tube, combine the microsomal solution and the test compound to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[14]

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

Protocol 2: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This protocol describes the determination of the fraction of a test compound bound to plasma proteins using a RED device.

Diagram: Workflow for Plasma Protein Binding Assay

G cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis prep_plasma Spike Plasma with Test Compound load_red Load Spiked Plasma and Buffer into RED Device prep_plasma->load_red prep_buffer Prepare Dialysis Buffer (PBS, pH 7.4) prep_buffer->load_red incubate Incubate at 37°C with Shaking (4-24 hours) load_red->incubate sample_chambers Collect Aliquots from Plasma and Buffer Chambers incubate->sample_chambers matrix_match Matrix-Match Samples (add blank plasma/buffer) sample_chambers->matrix_match protein_precip Protein Precipitation with Acetonitrile (+ IS) matrix_match->protein_precip lcms Analyze by LC-MS/MS protein_precip->lcms calc_fu Calculate Fraction Unbound (fu) lcms->calc_fu

Caption: General workflow for a plasma protein binding assay using a RED device.

Materials:

  • Pooled plasma (human, rat, or other species)

  • Test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device

  • Incubator shaker at 37°C

  • Acetonitrile (ACN) with an internal standard (IS)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test compound and spike it into the plasma to the desired final concentration (e.g., 1 µM).

  • Loading the RED Device: Add the spiked plasma to the sample chamber and an equal volume of PBS to the buffer chamber of the RED device.[15]

  • Incubation: Seal the plate and incubate at 37°C with gentle shaking for 4 to 24 hours to allow the system to reach equilibrium.[17]

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate quantification, matrix-match the samples by adding blank plasma to the buffer aliquot and PBS to the plasma aliquot.

  • Protein Precipitation: Add cold acetonitrile with an internal standard to all samples to precipitate the proteins.

  • Sample Processing and Analysis: Vortex and centrifuge the samples. Analyze the supernatant using a validated LC-MS/MS method.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.

Protocol 3: Rodent In Vivo Pharmacokinetic Study

This protocol provides a general framework for a single-dose pharmacokinetic study in rats.

Diagram: Workflow for In Vivo Pharmacokinetic Study

G cluster_pre_study Pre-Study cluster_dosing Dosing & Sampling cluster_analysis Analysis & Reporting acclimatize Acclimatize Animals fasting Fast Animals Overnight acclimatize->fasting formulate Prepare Dosing Formulations (IV and PO) dose Administer IV and PO Doses formulate->dose fasting->dose collect_blood Collect Serial Blood Samples (e.g., tail vein) dose->collect_blood process_blood Process Blood to Plasma collect_blood->process_blood lcms Quantify Drug Concentration by LC-MS/MS process_blood->lcms pk_analysis Perform Non-Compartmental Pharmacokinetic Analysis lcms->pk_analysis report Generate Report with PK Parameters and Graphs pk_analysis->report

Caption: A typical workflow for a preclinical oral and intravenous pharmacokinetic study in rodents.

Materials:

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Test compound

  • Vehicle for intravenous (IV) and oral (PO) formulations

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization and Preparation: Acclimatize rats to the housing conditions for at least 3 days. Fast the animals overnight before dosing, with free access to water.

  • Dose Administration: Divide animals into two groups: IV and PO. Administer the test compound at the predetermined dose.

  • Blood Sampling: Collect serial blood samples at appropriate time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site, such as the tail vein.[22]

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, half-life, and oral bioavailability.

Conclusion: The Strategic Value of the Diazaspiro[4.5]decane Scaffold

The diazaspiro[4.5]decane scaffold represents a valuable tool in the medicinal chemist's armamentarium for designing drug candidates with optimized pharmacokinetic profiles. Its rigid, three-dimensional nature can confer improved metabolic stability and other desirable ADME properties compared to more traditional, flexible heterocyclic scaffolds.[1][3] However, as demonstrated by the comparative data, the overall pharmacokinetic profile is a complex interplay of the core scaffold and its substituents.

A thorough and systematic evaluation of the ADME properties, using the robust in vitro and in vivo methodologies outlined in this guide, is essential for making informed decisions in the lead optimization process. By understanding the causal relationships behind experimental choices and adhering to rigorous protocols, researchers can effectively leverage the advantages of the diazaspiro[4.5]decane scaffold to develop the next generation of safe and effective medicines.

References

  • Pharmacokinetics of aripiprazole, a new antipsychotic, following oral dosing in healthy adult Japanese volunteers: influence of CYP2D6 polymorphism. PubMed. Available at: [Link]

  • Fexofenadine: biochemical, pharmacokinetic and pharmacodynamic properties and its unique role in allergic disorders. Taylor & Francis Online. Available at: [Link]

  • Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. PubMed. Available at: [Link]

  • Clinical Pharmacokinetics of Fexofenadine: A Systematic Review. PMC. Available at: [Link]

  • Fexofenadine Bluefish 180 mg film-coated tablet. medicines.org.uk. Available at: [Link]

  • ABILIFY (aripiprazole) Tablets ABILIFY (aripiprazole) Oral Solution. accessdata.fda.gov. Available at: [Link]

  • Pharmacokinetics of Aripiprazole: Clinical Summary. Psychopharmacology Institute. Available at: [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Bio-protocol. Available at: [Link]

  • Population Pharmacokinetic Analysis Of Aripiprazole. PAGE Meeting. Available at: [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. Available at: [Link]

  • PRODUCT MONOGRAPH - RITALIN. Novartis. Available at: [Link]

  • High-throughput screening of protein binding by equilibrium dialysis combined with liquid chromatography and mass spectrometry. PubMed. Available at: [Link]

  • Understanding inter-individual variability in pharmacokinetics/pharmacodynamics of aripiprazole in children with tic disorders: Individualized administration based on physiological development and CYP2D6 genotypes. Frontiers. Available at: [Link]

  • Which concentrations are optimal for in vitro testing?. PMC. Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. PubChem. Available at: [Link]

  • Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements. HTDialysis. Available at: [Link]

  • metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Table 2. Pharmacokinetics of Methylphenidate Formulations. Medscape. Available at: [Link]

  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. PubMed. Available at: [Link]

  • Pharmacokinetics of methylphenidate after oral administration of two modified-release formulations in healthy adults. PubMed. Available at: [Link]

  • Development and validation of a 96-well equilibrium dialysis apparatus for measuring plasma protein binding. Semantic Scholar. Available at: [Link]

  • Rodent models meeting need for reduced drug attrition rates. European Pharmaceutical Review. Available at: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

  • Ritalin LA - accessdata.fda.gov. Available at: [Link]

  • DiPOA ([8-(3,3-diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic acid), a novel, systemically available, and peripherally restricted mu opioid agonist with antihyperalgesic activity: I. In vitro pharmacological characterization and pharmacokinetic properties. PubMed. Available at: [Link]

  • Methylphenidate. Wikipedia. Available at: [Link]

  • Justification for species selection for pharmaceutical toxicity studies. PMC. Available at: [Link]

  • Improved procedure for the determination of protein binding by conventional equilibrium dialysis. PubMed. Available at: [Link]

  • Relevance of Preclinical Rodent Pharmacokinetics in the Selection of a Companion Antibiotic for Combining With Beta-Lactamase Inhibitor. PubMed. Available at: [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. Available at: [Link]

  • Preclinical Data Interpretation: A Comprehensive Guide to Understanding Its Importance in Drug Development. Infinix Bio. Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Available at: [Link]

  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Academia.edu. Available at: [Link]

  • Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. omicsonline.org. Available at: [Link]

  • Considering Pharmacokinetic and Pharmacodynamic Studies in Early-Phase Clinical Trials. Bionical Emas. Available at: [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA. Available at: [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. Available at: [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. Available at: [Link]

  • In Vitro ADME. Selvita. Available at: [Link]

  • Spirocyclic Motifs in Natural Products. PMC. Available at: [Link]

  • How do I choose the concentration for primary screening in drug discovery process ?. ResearchGate. Available at: [Link]

  • Preclinical pharmacokinetic studies and prediction of human PK profiles for Deg-AZM, a clinical-stage new transgelin agonist. Frontiers. Available at: [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Available at: [Link]

  • Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. ACS Publications. Available at: [Link]

  • Comparison of the pharmacokinetics of different analogs of 11C-labeled TZTP for imaging muscarinic M2 receptors with PET. PubMed. Available at: [Link]

  • Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) sy. SFERA. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.